molecular formula C8H11N3O B2849645 6-Pyrrolidin-1-ylpyridazin-3-ol CAS No. 344296-93-1

6-Pyrrolidin-1-ylpyridazin-3-ol

Cat. No.: B2849645
CAS No.: 344296-93-1
M. Wt: 165.196
InChI Key: NMAPAQUMLIKABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyrrolidin-1-ylpyridazin-3-ol is a heterocyclic compound featuring a pyridazine core substituted with a pyrrolidine moiety at position 6 and a hydroxyl group at position 3. Its molecular formula is C₈H₁₁N₃O, with a molecular weight of 165.20 g/mol and an MDL number MFCD15194891 . The compound is commercially available at a purity of ≥95%, indicating its utility in synthetic and pharmacological research.

Properties

IUPAC Name

3-pyrrolidin-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-4-3-7(9-10-8)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAPAQUMLIKABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrolidin-1-ylpyridazin-3-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-Pyrrolidin-1-ylpyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Pyrrolidin-1-ylpyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents MDL Number Reference
This compound C₈H₁₁N₃O 165.20 Pyrrolidin-1-yl (C6), -OH (C3) MFCD15194891
6-(4-Methylpiperazin-1-yl)pyridazin-3-ol C₉H₁₄N₄O 194.24 4-Methylpiperazin-1-yl (C6) MFCD15194895
(R)-1-(6-Chloro-pyridazin-3-yl)pyrrolidin-3-ol C₈H₁₀ClN₃O 199.64 Cl (C6), -OH (pyrrolidin-C3) -
6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid C₉H₁₀N₆O₂ - Fused triazolo ring, -COOH (C3) -

Key Observations:

Core Modifications :

  • The primary compound has a simple pyridazine core. In contrast, the triazolo-fused derivative () introduces a bicyclic system, which may enhance aromaticity and alter binding interactions in biological systems .

Substituent Effects: 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol replaces pyrrolidine with a bulkier 4-methylpiperazine group, increasing molecular weight by ~29 g/mol. (R)-1-(6-Chloro-pyridazin-3-yl)pyrrolidin-3-ol adds a chlorine atom at C6 and a hydroxyl group on the pyrrolidine ring. The electron-withdrawing Cl may reduce electron density on the pyridazine ring, influencing reactivity. The hydroxyl group introduces stereochemistry (R-configuration) and polarity .

Functional Group Additions :

  • The triazolo-carboxylic acid derivative () incorporates a carboxylic acid group, significantly altering polarity and enabling hydrogen bonding. Such modifications are critical in drug design for improving target affinity .

Stereochemical Complexity :

  • The (R)-configured compound () highlights the role of stereochemistry in pharmacological activity, though specific data on enantioselectivity are absent in the evidence .

Research Implications and Limitations

  • Structural Diversity : The analogs demonstrate how substituent variation (e.g., halogens, fused rings, or polar groups) can modulate physicochemical properties like solubility, molecular weight, and electronic profile.
  • Gaps in Data : The evidence lacks biological activity or synthetic yield data, limiting the discussion to structural comparisons. Further studies on pharmacokinetics or binding assays would enhance utility.
  • Commercial Availability : Compounds like this compound are available at high purity (≥95%), suggesting their use as intermediates or reference standards .

Biological Activity

6-Pyrrolidin-1-ylpyridazin-3-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound is characterized by a pyridazine ring fused with a pyrrolidine moiety, which contributes to its unique chemical and biological properties. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in drug synthesis.

Biological Activity

The biological activities of this compound include:

1. Antimicrobial Properties

  • Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting their growth.

2. Anticancer Potential

  • Preliminary research suggests that this compound may have anticancer properties. It is believed to interact with specific enzymes involved in cancer cell proliferation and survival pathways .

3. Inhibition of Protein Kinases

  • The compound has been identified as a potential inhibitor of Salt-Inducible Kinases (SIK), which are implicated in several diseases, including cancer and inflammatory disorders. Inhibition of SIK kinases may lead to reduced inflammation and improved outcomes in cancer therapy .

The mechanism of action of this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cellular signaling and metabolism.
  • Receptor Modulation : It may bind to receptors involved in signal transduction pathways, thereby altering cellular responses.

These interactions suggest a multifaceted approach to its biological activity, potentially affecting multiple pathways simultaneously .

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines (e.g., HeLa and MCF7) showed that treatment with this compound resulted in decreased cell proliferation and increased apoptosis rates. The compound's ability to modulate key signaling pathways involved in cell survival was highlighted.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
Pyrrolidine Simple nitrogen heterocycleBasic medicinal applications
Pyridazinone Core structure in drugsAntimicrobial and anticancer
This compound Pyrrolidine + PyridazineAntimicrobial, anticancer, SIK inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.